5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their diverse biological and physiological functions .
Mechanism of Action
Target of Action
It’s worth noting that thiophene-based compounds have been found to exhibit a variety of biological effects . For instance, some thiophene derivatives are known to inhibit Factor Xa, a crucial enzyme in the blood clotting process .
Mode of Action
Thiophene derivatives have been reported to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
It’s worth noting that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability .
Result of Action
Thiophene derivatives have been associated with a variety of biological effects, suggesting that they may have diverse molecular and cellular impacts .
Action Environment
It’s important to note that environmental factors can significantly influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with 4-ethoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Electrophilic reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or sulfonated thiophene derivatives.
Scientific Research Applications
5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the fabrication of organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-phenyl-1H-indole-2-carboxamide: Another compound with a similar structure but different biological activities.
5-chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide: Shares the thiophene core but has additional functional groups that modify its properties.
Uniqueness
5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its ethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
IUPAC Name |
5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-10-5-3-9(4-6-10)15-13(16)11-7-8-12(14)18-11/h3-8H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOWTBZYBCQLBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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